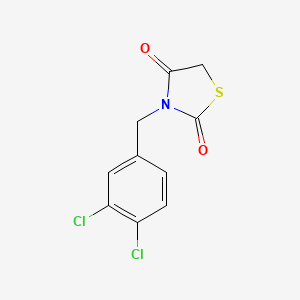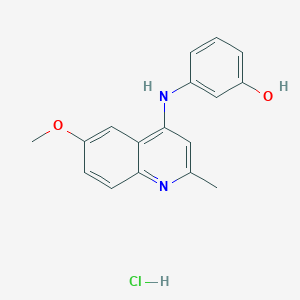
Phenobarbital N-?-D-Glucuronide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenobarbital N-β-D-Glucuronide is a metabolite of phenobarbital, a barbiturate used primarily as an anticonvulsant and sedative. This compound is formed through the process of glucuronidation, where phenobarbital is conjugated with glucuronic acid. This process enhances the solubility of phenobarbital, facilitating its excretion from the body .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phenobarbital N-β-D-Glucuronide is synthesized through the enzymatic reaction of phenobarbital with uridine diphosphate glucuronic acid (UDPGA) in the presence of UDP-glucuronosyltransferase (UGT) enzymes. The reaction typically occurs in the liver, where UGT enzymes catalyze the transfer of glucuronic acid to phenobarbital .
Industrial Production Methods
Industrial production of Phenobarbital N-β-D-Glucuronide involves the extraction and purification of the compound from biological samples, such as urine or liver tissues, where it is naturally formed. Advanced chromatographic techniques, such as high-performance liquid chromatography (HPLC), are used to isolate and purify the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Phenobarbital N-β-D-Glucuronide primarily undergoes hydrolysis, where the glucuronic acid moiety is cleaved off, reverting the compound back to phenobarbital. This reaction can occur under acidic or enzymatic conditions .
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or enzymatic conditions (e.g., β-glucuronidase enzyme).
Oxidation and Reduction: Phenobarbital itself can undergo oxidation and reduction reactions, but these are less common for its glucuronide conjugate.
Major Products Formed
The major product formed from the hydrolysis of Phenobarbital N-β-D-Glucuronide is phenobarbital. Other minor products may include glucuronic acid and its derivatives .
Wissenschaftliche Forschungsanwendungen
Phenobarbital N-β-D-Glucuronide has several scientific research applications:
Pharmacokinetics: Used to study the metabolism and excretion of phenobarbital in the body.
Toxicology: Helps in understanding the detoxification pathways of phenobarbital and its impact on liver function.
Drug Development: Serves as a reference compound in the development of new anticonvulsant drugs.
Clinical Diagnostics: Used in therapeutic drug monitoring to ensure appropriate dosing of phenobarbital in patients.
Wirkmechanismus
Phenobarbital N-β-D-Glucuronide itself does not have a direct pharmacological effect. Instead, it is a metabolite that facilitates the excretion of phenobarbital. Phenobarbital acts on gamma-aminobutyric acid (GABA) receptors, enhancing synaptic inhibition and reducing neuronal excitability. This action helps in controlling seizures and providing sedative effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenobarbital: The parent compound, used as an anticonvulsant and sedative.
p-Hydroxyphenobarbital: Another metabolite of phenobarbital, formed through hydroxylation.
Phenobarbital N-Glucoside: A similar conjugate formed through glucosidation instead of glucuronidation.
Uniqueness
Phenobarbital N-β-D-Glucuronide is unique due to its enhanced water solubility, which facilitates the excretion of phenobarbital from the body. This property is crucial for the detoxification and elimination of the drug, making it an important metabolite in pharmacokinetics and toxicology studies .
Eigenschaften
CAS-Nummer |
1031858-68-0 |
|---|---|
Molekularformel |
C18H20N2O9 |
Molekulargewicht |
408.4 g/mol |
IUPAC-Name |
(2S,3S,4S,5R,6R)-6-(5-ethyl-2,4,6-trioxo-5-phenyl-1,3-diazinan-1-yl)-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C18H20N2O9/c1-2-18(8-6-4-3-5-7-8)15(26)19-17(28)20(16(18)27)13-11(23)9(21)10(22)12(29-13)14(24)25/h3-7,9-13,21-23H,2H2,1H3,(H,24,25)(H,19,26,28)/t9-,10-,11+,12-,13+,18?/m0/s1 |
InChI-Schlüssel |
QMKGHGCGTFFYNT-OGKJXGCJSA-N |
SMILES |
CCC1(C(=O)NC(=O)N(C1=O)C2C(C(C(C(O2)C(=O)O)O)O)O)C3=CC=CC=C3 |
Isomerische SMILES |
CCC1(C(=O)NC(=O)N(C1=O)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)C3=CC=CC=C3 |
Kanonische SMILES |
CCC1(C(=O)NC(=O)N(C1=O)C2C(C(C(C(O2)C(=O)O)O)O)O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-[(7-Chloroquinoline-4-yl)amino]-6-hydroxybenzyl]diethylamine N-oxide](/img/structure/B3318783.png)

![tert-Butyl N-{1-[(methylamino)methyl]cyclopropyl}carbamate](/img/structure/B3318802.png)
![benzyl 6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B3318803.png)
![2,5,7-Triazaspiro[3.4]octane-6,8-dione](/img/structure/B3318810.png)
![Cyclopenta[c]pyrrole, octahydro-, (3aR,6aR)-rel-](/img/structure/B3318811.png)







![2-(2-(1H-Benzo[d][1,2,3]triazol-1-yl)-N-(4-ethylphenyl)acetamido)-N-(tert-butyl)-2-(thiophen-3-yl)acetamide](/img/structure/B3318890.png)
